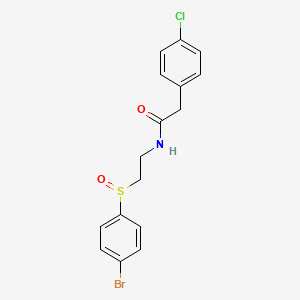
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide, also known as BSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BSA is a chiral compound that belongs to the class of sulfoxides. It has been found to exhibit various biological activities, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to promote the growth and proliferation of cancer cells. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage of using N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide is its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of using N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the use of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide in scientific research. One of the future directions is the development of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide-based anticancer drugs. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. Another future direction is the use of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide in the treatment of various inflammatory diseases. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. Further research is needed to explore the potential applications of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide in scientific research.
Synthesis Methods
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromobenzene sulfinyl chloride and 4-chloroacetophenone in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide.
Scientific Research Applications
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has been found to exhibit various biological activities, making it a promising candidate for use in scientific research. One of the most significant applications of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide is in the study of cancer. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfinylethyl]-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c17-13-3-7-15(8-4-13)22(21)10-9-19-16(20)11-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRPYOYCZSAQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCS(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2907337.png)
![methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2907338.png)
![N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2907339.png)

![5-Propan-2-yl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2907344.png)
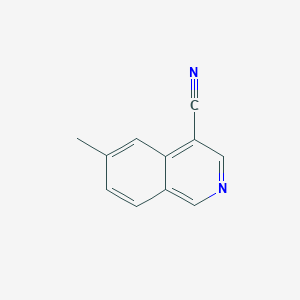
![N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B2907347.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2907348.png)
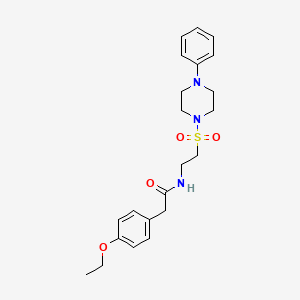
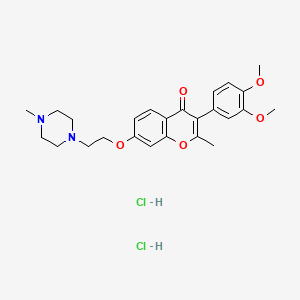
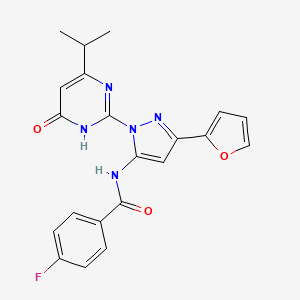

![ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate](/img/structure/B2907356.png)
![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2907358.png)